molecular formula C8H10N2OS B13614116 2-Pyridineacetamide, 4-methoxythio- CAS No. 31329-86-9

2-Pyridineacetamide, 4-methoxythio-

Cat. No.: B13614116
CAS No.: 31329-86-9
M. Wt: 182.25 g/mol
InChI Key: ZLCXVOBIFUBEKC-UHFFFAOYSA-N
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Description

2-Pyridineacetamide, 4-methoxythio- is a specialized chemical scaffold designed for advanced research in medicinal chemistry and neuroscience. This compound integrates a pyridine acetamide core with a methoxythio ether moiety, a structure motif frequently investigated for its potential to interact with central nervous system targets . The pyridine nucleus is a privileged structure in drug discovery, known for its ability to confer favorable pharmacokinetic properties and participate in key hydrogen-bonding interactions with biological targets . The strategic incorporation of the thioalkyl side chain is of particular interest, as such derivatives have been shown to exhibit significant neurotropic activity, including anticonvulsant and anxiolytic effects in preclinical models . Researchers are exploring these compounds for their potential to modulate neuronal receptor subtypes, such as nicotinic acetylcholine receptors, which are implicated in conditions like Alzheimer's disease and Parkinson's disease . Furthermore, the structural features of this molecule suggest potential value as an intermediate in the synthesis of more complex pharmacologically active agents or as a tool compound for investigating novel mechanisms of action within the peripheral and central nervous systems .

Properties

CAS No.

31329-86-9

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

2-(4-methoxypyridin-2-yl)ethanethioamide

InChI

InChI=1S/C8H10N2OS/c1-11-7-2-3-10-6(4-7)5-8(9)12/h2-4H,5H2,1H3,(H2,9,12)

InChI Key

ZLCXVOBIFUBEKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)CC(=S)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Pyridineacetamide, 4-methoxythio- generally follows a convergent synthetic route involving:

  • Introduction of the methoxy group on the pyridine ring via nucleophilic aromatic substitution.
  • Formation of the thioether linkage by sulfur nucleophile substitution.
  • Construction of the acetamide moiety through amide bond formation or functional group transformation.

The process requires precise control of reaction conditions such as temperature, pH, and reagent stoichiometry to ensure high yield and purity. Analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed for reaction monitoring and product characterization.

Detailed Synthetic Route

A representative synthetic route can be summarized in the following steps:

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Notes
1 Nucleophilic aromatic substitution 2,6-Dibromo-3-aminopyridine Sodium methoxide, DMF, controlled temp 6-Bromo-2-methoxy-3-aminopyridine Introduction of methoxy group on pyridine ring
2 Formylation 6-Bromo-2-methoxy-3-aminopyridine In situ formic anhydride generation Formamide intermediate Enables further functionalization
3 Nucleophilic substitution Formamide intermediate Chloropropanone Ketoformamide intermediate Precursor for cyclization
4 Cyclization Ketoformamide intermediate Ammonium acetate Tetracyclic A-ring precursor Ring closure step
5 Palladium-mediated Heck coupling Bromopyridine intermediate n-Butylvinylether, Pd catalyst, acidic hydrolysis Pyridylethanone intermediate Coupling to extend molecular scaffold
6 Bromination Pyridylethanone intermediate Acid catalysis Bromoacetophenone coupling fragment Final step to prepare coupling partner

This synthetic sequence is adapted from related methoxypyridine derivatives preparation and can be modified to introduce the thioether group by substituting appropriate sulfur nucleophiles at the methoxy site or via subsequent functional group transformations.

Alternative Synthetic Approaches

Other synthetic methods reported for related pyridine derivatives include:

  • Doubly decarboxylative Michael-type additions involving pyridylacetic acid derivatives under Brønsted base catalysis to form pyridyl-substituted intermediates, which can be further functionalized to amides.
  • Alkylation of pyridine derivatives with haloacetamides followed by substitution with sulfur nucleophiles to form thioether linkages.

These methods provide alternative routes but require adaptation to specifically introduce the 4-methoxythio substituent and acetamide group characteristic of the target compound.

Analytical Characterization and Purity Control

Throughout the synthetic process, rigorous analytical techniques are employed:

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Structure confirmation and purity assessment ^1H and ^13C NMR used to verify substitution patterns and amide formation
High-Performance Liquid Chromatography (HPLC) Reaction monitoring and purity quantification Ensures high purity and monitors reaction progress
Mass Spectrometry (MS) Molecular weight confirmation Confirms molecular formula (~198.25 g/mol)
Infrared Spectroscopy (IR) Functional group identification Confirms presence of amide and thioether functionalities

Summary Table of Preparation Conditions

Parameter Typical Conditions Impact on Yield/Purity
Temperature 25–80 °C (varies by step) Higher temps may increase reaction rate but risk side reactions
Solvent DMF, tetrahydrofuran (THF), or mixtures Polar aprotic solvents favor nucleophilic substitutions
Base Sodium methoxide, potassium carbonate Facilitates nucleophilic substitution and deprotonation
Reaction Time 12–48 hours depending on step Longer times improve conversion but may reduce selectivity
Catalyst Palladium catalysts for coupling reactions Required for Heck coupling steps

Chemical Reactions Analysis

Types of Reactions

2-Pyridineacetamide, 4-methoxythio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methoxythio group to a thiol group.

    Substitution: The methoxythio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxythio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Pyridineacetamide, 4-methoxythio- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Pyridineacetamide, 4-methoxythio- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: 4-Methoxythio vs. 5-Ethylthio: The position of the thioether group (4 vs. 5) affects electronic distribution and steric interactions. Tirbanibulin: Incorporates a bulkier ethoxyphenyl and morpholinylmethyl group, contributing to its therapeutic efficacy via selective kinase inhibition .

Biological Activity :

  • AG-41 : The ethylthio group at position 5 may enhance membrane permeability, making it suitable for intracellular targets .
  • 4-Methoxythio- : Hypothetically, the methoxy-thio combination could modulate oxidative stability and binding affinity to sulfur-dependent enzymes (e.g., proteases or oxidoreductases).

Structural Complexity and Applications :

  • Tirbanibulin’s complex structure (C26H29N3O3) underscores its role as a pharmaceutical agent, while simpler analogs like AG-41 are used in mechanistic studies .

Research Findings and Limitations

  • Synthetic Accessibility : Ethylthio-substituted pyridineacetamides (e.g., AG-41) are more synthetically tractable than methoxythio derivatives due to fewer steric challenges during functionalization .
  • Pharmacokinetics: Methoxythio groups may reduce metabolic degradation compared to ethylthio groups, as seen in related organosulfur compounds .
  • Data Gaps : Direct experimental data on 4-methoxythio- are absent in the provided evidence. Comparisons rely on extrapolation from structurally related compounds.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-Pyridineacetamide, 4-methoxythio- with high purity?

The synthesis typically involves multi-step reactions starting from pyridine derivatives. Key steps include thioether formation via nucleophilic substitution and subsequent acetamide coupling. Reaction conditions require precise temperature control (e.g., 60–80°C), solvents like dimethylformamide (DMF) or ethanol, and catalysts such as sodium hydride or potassium carbonate . Purification via column chromatography and recrystallization ensures >95% purity. Yield optimization depends on stoichiometric ratios of intermediates and reaction time (6–12 hours) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of 2-Pyridineacetamide, 4-methoxythio-?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, particularly the methoxythio and acetamide groups. Mass spectrometry (MS) confirms molecular weight (C₈H₁₀N₂OS; 182.05 Da), while Infrared (IR) spectroscopy identifies functional groups like C=O (1650–1700 cm⁻¹) and S–C (600–700 cm⁻¹) . High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>98%) .

Q. How can researchers design in vitro assays to screen the biological activity of 2-Pyridineacetamide, 4-methoxythio-?

Initial screening involves enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM. Cell-based assays (e.g., cytotoxicity in cancer lines like MCF-7 or HepG2) use MTT or resazurin protocols. Dose-response curves (IC₅₀ determination) and positive controls (e.g., cisplatin for anticancer studies) are essential. Solubility in DMSO (<0.1% final concentration) must be validated to avoid artifacts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for 2-Pyridineacetamide, 4-methoxythio- derivatives?

Discrepancies may arise from assay variability (e.g., cell line specificity) or impurity-driven false positives. Implement orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and validate results with structurally analogous compounds. Statistical methods like the Benjamini-Hochberg procedure control false discovery rates (FDR < 0.05) in high-throughput screens .

Q. How can structure-activity relationship (SAR) studies improve the potency of 2-Pyridineacetamide, 4-methoxythio- analogs?

Systematic modifications include:

  • Methoxythio group : Replace with sulfonyl or sulfonamide to enhance solubility.
  • Acetamide moiety : Introduce alkyl/aryl substituents to modulate lipophilicity (logP 1.5–3.5). Computational docking (AutoDock Vina) predicts binding modes to targets like EGFR or COX-2. In vivo PK/PD studies in rodent models assess bioavailability and metabolite stability .

Q. What mechanistic insights can be gained from studying the interaction of 2-Pyridineacetamide, 4-methoxythio- with cytochrome P450 enzymes?

Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. LC-MS/MS identifies metabolites (e.g., O-demethylation or sulfoxidation). Kinetic parameters (Km, Vmax) quantify enzyme affinity. Competitive inhibition assays using probe substrates (e.g., midazolam for CYP3A4) assess drug-drug interaction risks .

Q. How do computational methods aid in optimizing the pharmacokinetic profile of 2-Pyridineacetamide, 4-methoxythio- derivatives?

Molecular dynamics simulations (AMBER or GROMACS) predict membrane permeability (logD at pH 7.4). QSAR models correlate descriptors (polar surface area, H-bond donors) with absorption (Caco-2 permeability). ADMET predictors (SwissADME) forecast hepatic clearance and plasma protein binding .

Q. What experimental controls are critical when evaluating the anti-inflammatory activity of 2-Pyridineacetamide, 4-methoxythio- in murine models?

Use lipopolysaccharide (LPS)-induced inflammation models. Include:

  • Positive control : Dexamethasone (1 mg/kg).
  • Vehicle control : DMSO/PBS. Measure cytokines (IL-6, TNF-α) via ELISA and validate with histopathology. Account for batch variability in compound synthesis by repeating assays with independently synthesized batches .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for 2-Pyridineacetamide, 4-methoxythio-

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMF or ethanolHigher solubility of intermediates
Temperature70°C ± 5°CMinimizes side reactions
Reaction Time8–10 hoursMaximizes conversion (>85%)
CatalystK₂CO₃ (1.2 equiv)Facilitates thioether formation

Q. Table 2. Biological Screening Workflow

StepProtocolOutcome Metric
Target IdentificationProtein-ligand dockingBinding energy (ΔG, kcal/mol)
In Vitro AssayMTT cytotoxicityIC₅₀ (µM)
In Vivo ValidationXenograft tumor modelTumor volume inhibition (%)

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